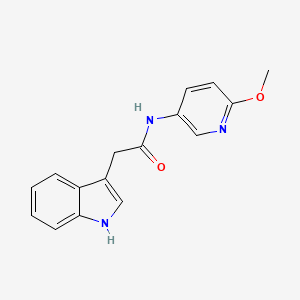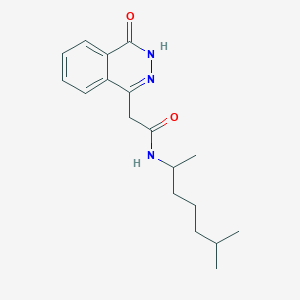![molecular formula C15H15N5O4S B11000314 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11000314.png)
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a chemical compound with the following properties:
Molecular Formula: CHNOS
Average Mass: 361.376 Da
Monoisotopic Mass: 361.084473 Da
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful method for carbon–carbon bond formation. In this reaction, an organoboron reagent reacts with an organic halide or pseudohalide (such as aryl bromides or chlorides) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and scale-up considerations play crucial roles in industrial applications.
Chemical Reactions Analysis
Reactions: N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation desired.
Major Products: The major products formed from these reactions include derivatives of the tetrazolo[1,5-a]pyridine core, functionalized with the sulfonyl group and other substituents.
Scientific Research Applications
This compound finds applications across multiple scientific fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Utilization in materials science and other industrial processes.
Mechanism of Action
The precise mechanism by which N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of this compound.
Remember that scientific advancements continually expand our understanding, so ongoing studies may reveal additional insights into N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide’s properties and applications
Properties
Molecular Formula |
C15H15N5O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H15N5O4S/c1-24-12-3-5-13(6-4-12)25(22,23)9-8-16-15(21)11-2-7-14-17-18-19-20(14)10-11/h2-7,10H,8-9H2,1H3,(H,16,21) |
InChI Key |
QIPCNDITAVNZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)
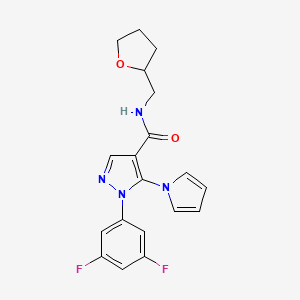

![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11000245.png)
![4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000247.png)
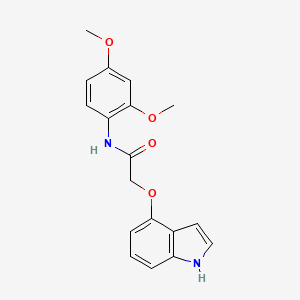
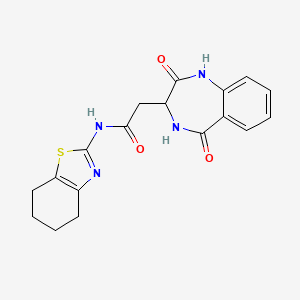
![methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000274.png)
![1-(3-Chloro-4-methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11000279.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11000280.png)
![4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide](/img/structure/B11000281.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11000282.png)
